molecular formula C13H14O2 B1337126 Benzoic acid, 4-(1-hexyn-1-yl)- CAS No. 180516-85-2

Benzoic acid, 4-(1-hexyn-1-yl)-

Cat. No.: B1337126
CAS No.: 180516-85-2
M. Wt: 202.25 g/mol
InChI Key: RSFSWQRWLDUJQQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-hexyn-1-yl)-, also known as 4-hexynoic acid, is a carboxylic acid with the chemical formula C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(1-hexyn-1-yl)- can be achieved through various methods. One common method involves the reaction of benzoic acid with 1-hexyne in the presence of a catalyst. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .

Industrial Production Methods

Industrial production of Benzoic acid, 4-(1-hexyn-1-yl)- often employs the partial oxidation of toluene. This process uses oxygen gas and catalysts like manganese or cobalt naphthenates to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-hexyn-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, such as halogenation, where it reacts with halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with a suitable catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced forms of the compound, such as hexanoic acid derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-hexyn-1-yl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(1-hexyn-1-yl)- involves its interaction with various molecular targets and pathways. It is metabolized by butyrate-CoA ligase into an intermediate product, benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid . This metabolic pathway is crucial for its antimicrobial and preservative properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid widely used as a food preservative.

    Salicylic acid: An aromatic acid with hydroxyl and carboxyl groups, commonly used in skincare products.

    4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group, used in the production of parabens.

Uniqueness

Benzoic acid, 4-(1-hexyn-1-yl)- is unique due to its hexynyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and in industrial processes.

Properties

IUPAC Name

4-hex-1-ynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFSWQRWLDUJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440722
Record name Benzoic acid, 4-(1-hexynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180516-85-2
Record name Benzoic acid, 4-(1-hexynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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